molecular formula C12H16N2O2S B2955636 N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 2034518-78-8

N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2955636
CAS No.: 2034518-78-8
M. Wt: 252.33
InChI Key: GSSRCXVKARQOJZ-UHFFFAOYSA-N
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Description

The compound N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is an oxalamide derivative featuring a thiophene-substituted cyclopentylmethyl group. Oxalamides are a versatile class of compounds with applications spanning pharmaceuticals, food additives, and antimicrobial agents.

Properties

IUPAC Name

N'-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c13-10(15)11(16)14-8-12(4-1-2-5-12)9-3-6-17-7-9/h3,6-7H,1-2,4-5,8H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSRCXVKARQOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)N)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves the reaction of a thiophene derivative with a cyclopentylmethylamine, followed by the introduction of an oxalamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiophene ring and oxalamide moiety play crucial roles in its binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analysis of N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

The compound’s core oxalamide group (-NH-C(=O)-C(=O)-NH-) is substituted with a thiophen-3-yl ring linked via a cyclopentylmethyl chain. Key structural attributes include:

  • Cyclopentyl group : A bulky aliphatic substituent that may enhance lipophilicity and steric shielding of the amide bond.
  • Oxalamide backbone : A polar scaffold capable of hydrogen bonding, commonly exploited in drug design for target binding .

Comparison with Antiviral Oxalamide Derivatives

details oxalamides synthesized as HIV entry inhibitors, such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) . Key comparisons:

Feature Target Compound Compound 13
Core Structure Oxalamide with thiophene-cyclopentylmethyl Oxalamide with thiazole-piperidinyl
Heterocycle Thiophene (S-only) Thiazole (S and N)
Substituents Cyclopentylmethyl (bulky, lipophilic) Hydroxyethyl, methyl (polar, H-bond donors)
Bioactivity Inferred: Potential viral entry inhibition Confirmed HIV entry inhibitor (IC₅₀ not reported)
Synthetic Yield Not reported 36% (single stereoisomer)

Key Insights :

  • The cyclopentyl group’s bulkiness may improve metabolic stability relative to piperidinyl, which could undergo oxidation .

Comparison with Umami Flavor Oxalamide Compounds

, and 6 highlight N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) , a potent umami agonist. Comparisons include:

Feature Target Compound S336
Core Structure Oxalamide with aliphatic-thiophene Oxalamide with aromatic-pyridyl
Aromatic Groups Thiophene (electron-rich) Dimethoxybenzyl, pyridylethyl (electron-donating)
Metabolism Inferred: Stable due to cyclopentyl group Rapid hepatic metabolism, no amide hydrolysis
Application Inferred: Unclear (structural analogs in pharma) Food additive (umami flavor)

Key Insights :

  • S336’s aromatic substituents optimize receptor binding (hTAS1R1/hTAS1R3), whereas the target’s thiophene may favor different interactions.
  • The cyclopentyl group’s steric bulk could reduce metabolic degradation compared to S336’s linear substituents .

Comparison with Antimicrobial Oxalamide Analogues

describes antimicrobial oxalamides like N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-3) . Key differences:

Feature Target Compound GMC-3
Core Structure Oxalamide with thiophene-cyclopentylmethyl Oxalamide with isoindoline-dione
Substituents Thiophene (π-electron system) Chlorophenyl, isoindoline-dione (electron-withdrawing)
Bioactivity Inferred: Possible antimicrobial activity Confirmed antimicrobial (specific targets not detailed)
Synthesis Likely requires thiophene-cyclopentane coupling Recrystallized in THF, moderate yields (~60%)

Key Insights :

  • The target’s thiophene may enhance membrane penetration via lipophilicity, whereas GMC-3’s chlorophenyl group improves electrophilic interactions.

Biological Activity

N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, a cyclopentyl group, and an oxalamide moiety. Its unique structure contributes to its distinct chemical properties and potential biological applications. The compound can be summarized by the following molecular formula:

Property Details
Molecular Formula C₁₃H₁₅N₃O₂S
Molecular Weight 273.34 g/mol
CAS Number 2034518-78-8

The primary target for this compound is Methionine aminopeptidase (MetAP), an enzyme involved in protein synthesis. The compound is hypothesized to inhibit MetAP, which may lead to alterations in cellular functions, including protein synthesis and regulation. This inhibition could have downstream effects on various biochemical pathways, potentially influencing cell growth and apoptosis.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. Preliminary studies suggest that it can induce apoptosis in cancer cells by disrupting critical cellular processes. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HepG2 (liver carcinoma).

In a comparative study, another compound with structural similarities showed the following results:

Cell Line Inhibition Rate (%) IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These findings suggest that this compound could be a lead compound for further development in cancer therapeutics.

Other Biological Activities

Beyond its antitumor properties, this compound may also exhibit other biological activities, such as:

  • Antimicrobial Effects : Compounds with similar oxalamide structures have shown promise as antimicrobial agents.
  • Neuroprotective Properties : Research into related compounds indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives, highlighting their potential therapeutic applications:

  • Study on Apoptosis Induction : A study demonstrated that related compounds induced apoptosis in HepG2 cells by altering mitochondrial membrane potential and activating caspases.
  • Mechanistic Insights : Molecular docking studies suggested that compounds like this compound may interact with key proteins involved in cell signaling pathways.

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